N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride”, has been a topic of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one method involves the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-de-chlorination and amino-de-alkoxylation reaction .
Molecular Structure Analysis
The molecular formula of “N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride” is C8H17ClN2O2 . Its average mass is 208.686 Da and its mono-isotopic mass is 208.097855 Da .
Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . The synthesized derivatives have also been shown to relieve pain and achieve analgesia in mice .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . Its enthalpy of vaporization is 76.3±6.0 kJ/mol and its flash point is 200.9±28.7 °C . The compound has an index of refraction of 1.491 and a molar refractivity of 45.4±0.3 cm3 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks for drug development due to their diverse pharmacophoric features. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety appears in over twenty classes of pharmaceuticals and alkaloids. Scientists continue to investigate novel piperidine derivatives for potential drug candidates. These compounds play a significant role in designing drugs for various therapeutic targets.
Anticancer Applications
Piperidine derivatives have shown promise as anticancer agents. In both in vitro and in vivo studies, piperidine compounds exhibit several properties beneficial for cancer treatment. For instance, they may act alone or synergistically with other phytochemicals or conventional anticancer drugs. Researchers have particularly explored their efficacy against triple-negative breast cancer cells . Further investigations are ongoing to harness their potential in cancer therapy.
Cardiovascular Applications
Piperidine derivatives have implications in cardiovascular health. Some compounds show antihypertensive effects, potentially aiding in blood pressure regulation. Researchers study their interactions with cardiovascular receptors and explore their therapeutic applications in heart-related conditions.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 (2021). Anticancer Applications and Pharmacological Properties of Piperidine Derivatives. Frontiers in Pharmacology, 12, 772418. DOI: 10.3389/fphar.2021.772418
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride, also known as Piperidine-4-Carboxamides, is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it an attractive target for antibacterial agents .
Mode of Action
Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for the replication and transcription processes. This leads to the cessation of these processes, thereby inhibiting the growth and multiplication of bacteria .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. Without the supercoiling activity of DNA gyrase, the DNA cannot be compacted into the bacterial cell. This prevents the DNA from being properly replicated and transcribed, which in turn inhibits the production of essential proteins and enzymes, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight (17222 g/mol) suggests that it may have good bioavailability
Result of Action
The result of the action of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride is the inhibition of bacterial growth and multiplication. By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, thereby stopping DNA replication and transcription. This leads to the death of the bacteria .
Action Environment
The action of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other substances can impact the compound’s action. For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with DNA gyrase .
properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-1-3-9-4-2-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRMSGHPFYBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride | |
CAS RN |
1019851-97-8 | |
Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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